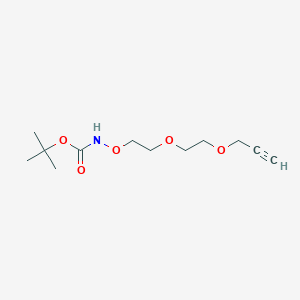

Boc-aminooxy-PEG2-propargyl

Description

Contextualization within Bioorthogonal Chemistry and Linker Technologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. axispharm.cominterchim.fr t-Boc-aminooxy-PEG2-Propargyl is a prime example of a reagent used in this field. Its functional groups are designed to react selectively with specific partners, a key principle of bioorthogonal reactions. axispharm.comtaskcm.com

Linker technologies involve the use of chemical bridges to connect two or more different molecules. These linkers can be designed with various properties, such as being cleavable under specific conditions or having a certain length and flexibility. axispharm.comyoutube.com t-Boc-aminooxy-PEG2-Propargyl fits within this technology as a heterobifunctional linker, meaning it has two different reactive ends, allowing for the sequential and controlled conjugation of different molecules. xinyanbm.commedchemexpress.com This capability is crucial for constructing sophisticated biomolecular conjugates for applications in diagnostics and therapeutics. youtube.com

Significance of Multifunctional PEG-Linkers in Contemporary Chemical Biology

Multifunctional PEG-linkers are indispensable in modern chemical biology for their ability to connect biomolecules, drugs, and other functional units while imparting beneficial properties. chempep.cominterchim.fr The polyethylene (B3416737) glycol (PEG) component of these linkers enhances the solubility and stability of the resulting conjugates, which is particularly important for in vivo applications. axispharm.cominterchim.fraxispharm.com

These linkers can be linear or branched and may contain various reactive groups, allowing for the creation of complex architectures such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). biochempeg.combiochempeg.commedchemexpress.com The ability to attach multiple entities to a single scaffold is crucial for developing targeted therapies and diagnostic agents with improved efficacy and specificity. axispharm.cominterchim.fr The precise nature of these linkers, often with defined lengths and functionalities, allows for fine-tuning the properties of the final conjugate. chempep.comrsc.org

Structural Attributes and Their Research Implications

The specific structure of t-Boc-aminooxy-PEG2-Propargyl dictates its utility in research. It consists of a t-Boc-protected aminooxy group, a propargyl group, and a PEG spacer, each with a distinct role.

The t-Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis. axispharm.comwikipedia.org In t-Boc-aminooxy-PEG2-Propargyl, it protects the aminooxy group, preventing it from reacting prematurely. cd-bioparticles.netbroadpharm.com This protection is crucial for sequential conjugation strategies.

The t-Boc group is acid-labile, meaning it can be removed under mild acidic conditions to expose the reactive aminooxy group. wikipedia.orgcd-bioparticles.netbroadpharm.com Once deprotected, the aminooxy group can selectively react with molecules containing aldehyde or ketone functionalities to form a stable oxime linkage. taskcm.comcd-bioparticles.netaxispharm.com This specific reactivity is a cornerstone of its application in bioconjugation. taskcm.com

The propargyl group is a terminal alkyne, a key functional group in "click chemistry". axispharm.cominterchim.fr Specifically, it participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a highly efficient and specific method for forming a stable triazole linkage with an azide-containing molecule. interchim.fracs.orgwikipedia.org

This reaction is bioorthogonal, meaning it does not interfere with biological processes, making it ideal for modifying biomolecules in complex environments. interchim.fracs.org The propargyl group's ability to undergo this highly reliable reaction makes t-Boc-aminooxy-PEG2-Propargyl a valuable tool for labeling and conjugating a wide range of molecules, from small organic compounds to large proteins and nucleic acids. acs.orgglenresearch.com

The polyethylene glycol (PEG) spacer in t-Boc-aminooxy-PEG2-Propargyl is a short chain consisting of two ethylene (B1197577) glycol units. PEG linkers are known for their hydrophilicity, which significantly increases the water solubility of the molecules they are attached to. chempep.cominterchim.frcd-bioparticles.net This property is critical for biological applications, which are typically conducted in aqueous solutions. chempep.cominterchim.fr

Beyond solubility, the PEG spacer is biocompatible, flexible, and generally non-immunogenic. youtube.comchempep.cominterchim.fr Its flexibility can reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity. interchim.fr While short PEG chains like the one in this molecule have a less pronounced effect than long PEG polymers, they still contribute to improved solubility and provide a defined distance between the conjugated entities. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-6-15-7-8-16-9-10-17-13-11(14)18-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPUFYWATPLMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178343 | |

| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895922-74-3 | |

| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9-Trioxa-2-azadodec-11-ynoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of T Boc Aminooxy Peg2 Propargyl

Strategies for Polyethylene (B3416737) Glycol Linker Preparation

The polyethylene glycol (PEG) component of t-Boc-aminooxy-PEG2-propargyl serves as a hydrophilic spacer, enhancing the water solubility and biocompatibility of the resulting conjugates. chempep.combiochempeg.com The synthesis of discrete PEG linkers, as opposed to polydisperse polymers, is crucial for producing homogeneous and well-defined bioconjugates. biochempeg.commdpi.com Monodisperse PEGs are typically prepared through stepwise synthetic approaches. chempep.com

One common strategy involves the iterative addition of ethylene (B1197577) glycol units to a starting alcohol. This can be achieved by reacting the alcohol with a protected ethylene glycol monomer, followed by deprotection and subsequent reaction with another protected monomer. Protecting group strategies are essential to ensure regioselectivity and prevent unwanted side reactions. chempep.com Another approach is convergent synthesis, where pre-formed PEG segments are connected. chempep.com For short, discrete PEG linkers like the PEG2 moiety in the title compound, a direct synthesis starting from diethylene glycol is often employed. The terminal hydroxyl groups of diethylene glycol can be selectively functionalized to introduce the other components of the linker.

Introduction of Propargyl Moieties via Alkylation Chemistry

The propargyl group, with its terminal alkyne, is a key functionality for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comapnbiotech.combroadpharm.com This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. mdpi.comacs.org

The introduction of the propargyl moiety onto the PEG linker is typically achieved through an alkylation reaction. kcl.ac.uk A common method involves the reaction of a PEG alcohol with propargyl bromide in the presence of a base. mdpi.com For instance, the potassium salt of a PEG derivative can be reacted with propargyl bromide to form the corresponding propargyl ether. mdpi.com Alternatively, propargyl tosylate can be used as an alkylating agent, which is considered a safer alternative to the shock-sensitive propargyl bromide. beilstein-journals.org The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

A general synthetic route could involve the mono-propargylation of diethylene glycol. This would be followed by the functionalization of the remaining hydroxyl group to introduce the aminooxy functionality.

Incorporation of Aminooxy Functionalities through Nucleophilic Substitution

The aminooxy group provides a chemoselective handle for conjugation to molecules containing aldehyde or ketone functionalities, forming a stable oxime linkage. interchim.frbroadpharm.comaxispharm.com This reaction is orthogonal to the CuAAC reaction of the propargyl group, allowing for sequential ligations. frontiersin.org

The incorporation of the aminooxy group often proceeds via a nucleophilic substitution reaction. A common precursor for the aminooxy group is N-hydroxyphthalimide. In a typical synthesis, a PEG alcohol is activated, for example by conversion to a tosylate or mesylate, and then reacted with N-hydroxyphthalimide in the presence of a base. The resulting phthalimide-protected intermediate is then deprotected, often using hydrazine, to yield the free aminooxy group. louisville.edu An alternative method is the Mitsunobu reaction, where a PEG alcohol is reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. louisville.edu This method can offer high yields for the introduction of the aminooxy functionality. louisville.edu

Considerations for T-Boc Protecting Group Chemistry and Deprotection Conditions

The aminooxy group is often protected during synthesis and storage to prevent unwanted reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and aminooxy functionalities due to its stability under a variety of conditions and its facile removal under acidic conditions. jk-sci.comwikipedia.orgfishersci.co.uk

Protection: The Boc group is typically introduced by reacting the aminooxy-functionalized PEG with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). jk-sci.comwikipedia.org This reaction is generally high-yielding and can be performed under mild conditions. fishersci.co.uk

Deprotection: The removal of the Boc group is achieved by treatment with a strong acid. wikipedia.orgfishersci.co.uk A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org The deprotection mechanism involves protonation of the carbamate (B1207046), leading to the release of the free aminooxy group, carbon dioxide, and a tert-butyl cation. jk-sci.com Scavengers such as anisole (B1667542) or thioanisole (B89551) may be added to trap the tert-butyl cation and prevent side reactions. wikipedia.org Other acidic conditions, such as hydrochloric acid (HCl) in an organic solvent, can also be employed. wikipedia.orgfishersci.co.uk The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc group).

| Reagent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | DCM, room temperature | Common and efficient method. jk-sci.comwikipedia.org |

| Hydrochloric acid (HCl) | Ethyl acetate (B1210297) or methanol, room temperature | Alternative to TFA. wikipedia.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Can selectively cleave secondary N-Boc groups. jk-sci.com |

| Montmorillonite K10 clay | Dichloroethane | Can selectively cleave aromatic N-Boc groups. jk-sci.com |

| Trimethylsilyl iodide (TMSI) | Followed by methanol | Milder conditions for sensitive substrates. wikipedia.org |

Synthesis of Branched and Varied PEG-Length Derivatives of T-Boc-aminooxy-PEG-Propargyl

The properties of a linker can be fine-tuned by altering the length of the PEG chain or by introducing branching. researchgate.netgoogle.com Longer PEG chains can further enhance solubility and create greater distance between the conjugated molecules, which can be advantageous in certain applications. biochempeg.com Branched linkers can allow for the attachment of multiple copies of a molecule, potentially increasing potency or avidity. google.coma3p-scientific.comaxispharm.com

The synthesis of derivatives with varied PEG lengths can be achieved by starting with the corresponding discrete PEG diol (e.g., triethylene glycol for a PEG3 derivative, tetraethylene glycol for a PEG4 derivative, etc.). broadpharm.combroadpharm.com The same synthetic strategies for introducing the propargyl and Boc-aminooxy functionalities can then be applied. Commercial availability of various monodisperse PEG reagents facilitates the synthesis of a library of linkers with different PEG lengths. mdpi.combroadpharm.comprecisepeg.com

The synthesis of branched derivatives requires a core molecule upon which the PEG arms can be built. For example, a molecule with multiple hydroxyl or amine groups can serve as the branching point. One such example is N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), a branched crosslinker with two propargyl groups and one t-Boc protected aminooxy group. a3p-scientific.comaxispharm.com The synthesis of such molecules involves a more complex, multi-step sequence to build the branched architecture and introduce the desired functionalities at the termini of each branch. google.com

| Compound | PEG Length | Branching |

| t-Boc-aminooxy-PEG2-propargyl | 2 | Linear |

| t-Boc-aminooxy-PEG3-propargyl | 3 | Linear |

| t-Boc-aminooxy-PEG4-propargyl | 4 | Linear |

| t-Boc-aminooxy-PEG6-propargyl | 6 | Linear |

| N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) | 2 and 3 | Branched |

Orthogonal Functionalization Strategies Utilizing T-Boc-aminooxy-PEG2-Propargyl

A key advantage of t-Boc-aminooxy-PEG2-propargyl is the presence of two orthogonal reactive handles: the propargyl group and the aminooxy group (after deprotection). apnbiotech.com This orthogonality allows for the sequential and specific attachment of different molecules. frontiersin.org

The propargyl group can be reacted with an azide-containing molecule via CuAAC, or "click chemistry". apnbiotech.combroadpharm.comaxispharm.com This reaction is highly specific and does not interfere with the Boc-protected aminooxy group. Following this conjugation, the Boc group can be removed under acidic conditions to expose the aminooxy functionality. apnbiotech.com This newly revealed aminooxy group can then be reacted with a molecule containing an aldehyde or ketone to form a stable oxime bond. broadpharm.comaxispharm.com

This two-step, orthogonal ligation strategy is highly valuable in the construction of complex bioconjugates. For example, in the synthesis of a PROTAC, one end of the linker could be attached to a ligand for a target protein via click chemistry, and the other end could be conjugated to a ligand for an E3 ubiquitin ligase via oxime ligation. This modular approach allows for the rapid generation and testing of a library of compounds to optimize biological activity. frontiersin.org It is important to note that in some cases, the order of the reactions may need to be considered, as the reagents for one ligation might cause side reactions with the functional group for the other. frontiersin.org

| Functional Group | Reaction Partner | Ligation Chemistry | Resulting Linkage |

| Propargyl | Azide (B81097) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole |

| Aminooxy (after deprotection) | Aldehyde/Ketone | Oxime Ligation | Oxime |

Reactivity Profiles and Mechanistic Investigations of T Boc Aminooxy Peg2 Propargyl

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The terminal alkyne on the propargyl moiety is a substrate for the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. This reaction facilitates the covalent linkage of the molecule to any azide-bearing substrate, forming a stable 1,4-disubstituted 1,2,3-triazole ring.

The efficiency of the CuAAC reaction involving propargyl groups, such as the one in t-Boc-aminooxy-PEG2-Propargyl, is notably high, often achieving near-quantitative yields. rsc.org Propargyl compounds, particularly propargyl ethers, are considered excellent substrates that combine high reactivity with ease of installation and cost-effectiveness. nih.gov The reaction kinetics are influenced by several factors, including substrate structure, catalyst system, and the presence of accelerating ligands. nih.govmdpi.com

While moderate changes in the alkyne's electronic nature may not dramatically affect the reaction rate when effective ligands are used, the choice of both the alkyne and the azide (B81097) partner is crucial for optimal coupling efficiency. nih.govmdpi.com The polyethylene (B3416737) glycol (PEG) spacer in the linker can improve aqueous solubility and help mitigate steric hindrance between large biomolecules being conjugated, further enhancing reaction efficiency. nih.govmdpi.com

Interactive Table: Factors Influencing CuAAC Reaction Efficiency

| Factor | Description | Impact on Efficiency |

| Catalyst System | Typically a Cu(II) source (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ. frontiersin.orgnih.gov | Essential for catalysis; concentration of Cu(I) directly impacts rate. nih.gov |

| Accelerating Ligands | Copper-chelating ligands (e.g., THPTA, TBTA) that stabilize the Cu(I) oxidation state and prevent side reactions. nih.govnih.gov | Significantly increases reaction rates and protects biomolecules from oxidative damage. nih.govmdpi.com |

| Substrate Reactivity | The electronic properties and steric bulk of both the alkyne and azide partners. mdpi.comacs.org | Propargyl ethers are highly reactive. nih.gov Chelating azides can also accelerate the reaction. mdpi.com |

| Solvent | The reaction is effective in a wide range of solvents, including aqueous buffers, which is critical for bioconjugation. nih.govacs.org | Aqueous conditions are well-tolerated, especially with water-soluble ligands. mdpi.comscispace.com |

| PEG Linker | The presence of a hydrophilic spacer between the reactive group and the molecule of interest. nih.gov | Can improve solubility and reduce steric hindrance, facilitating conjugation of large molecules. nih.govmdpi.com |

The mechanism of CuAAC is a stepwise process that relies on the unique catalytic activity of the Cu(I) ion. acs.org While the uncatalyzed reaction is extremely slow, the copper catalyst accelerates the rate by several orders of magnitude. acs.org

The widely accepted mechanistic pathway involves the following key steps:

Formation of Copper(I) Acetylide : The Cu(I) ion, typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, first coordinates with the π-electrons of the terminal alkyne of the propargyl group. frontiersin.orgacs.org This coordination significantly lowers the pKₐ of the terminal acetylenic proton, facilitating its removal and the formation of a copper-acetylide intermediate. acs.org

Coordination and Cycloaddition : The copper-acetylide complex then coordinates with the azide substrate. This brings the two reactive partners into close proximity and correct orientation, leading to the formation of a six-membered copper-containing metallocycle intermediate. acs.orgnih.gov

Ring Contraction and Product Release : This intermediate rearranges and collapses into the stable copper-triazolide product. Subsequent protonation cleaves the copper-carbon bond, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle. acs.orgnih.gov

This catalytic cycle ensures the exclusive formation of the 1,4-regioisomer, a hallmark of the CuAAC reaction. beilstein-journals.org

For bioconjugation applications, the reaction must proceed under mild, aqueous conditions at low concentrations while minimizing damage to sensitive biomolecules. nih.gov The standard catalyst system consists of a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate, to maintain a sufficient concentration of the active Cu(I) catalyst. frontiersin.orgnih.govnih.gov

However, this system can generate reactive oxygen species (ROS) that may damage proteins or other biological samples. nih.gov To mitigate this and accelerate the reaction, copper-chelating ligands are essential. nih.govnih.gov These ligands stabilize the Cu(I) oxidation state, enhance its catalytic activity, and protect the conjugated molecules. nih.govmdpi.com

Interactive Table: Common Catalyst and Ligand Systems for CuAAC Bioconjugation

| Component | Example(s) | Role in the Reaction |

| Copper Source | Copper(II) Sulfate (CuSO₄) | A stable and water-soluble precursor for the active Cu(I) catalyst. frontiersin.orgnih.gov |

| Reducing Agent | Sodium Ascorbate, DTT | Reduces Cu(II) to the catalytically active Cu(I) state in situ. nih.govnih.gov |

| Accelerating Ligand | TBTA, THPTA | Stabilizes the Cu(I) ion, increases reaction rate, and prevents catalyst disproportionation and oxidative damage to biomolecules. nih.govnih.govnih.gov THPTA is a water-soluble analogue of TBTA, ideal for bioconjugation. scispace.com |

Mechanistic Pathways of Triazole Formation

Oxime Ligation with Aldehyde and Ketone Functionalities

Following the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group, the aminooxy functionality (-O-NH₂) of the molecule is revealed. This nucleophilic group reacts chemoselectively with aldehydes or ketones to form a stable C=N-O bond, known as an oxime linkage. taskcm.comiris-biotech.de This reaction is highly specific and proceeds under mild conditions, making it another powerful tool for bioconjugation. axispharm.comnih.gov

The formation of an oxime is a reversible condensation reaction that proceeds with the elimination of a water molecule. nih.gov The reaction mechanism is subject to general acid catalysis. nih.gov

Carbonyl Protonation : The reaction is typically most efficient under slightly acidic conditions (optimum pH ≈ 4.5). frontiersin.orgnih.gov At this pH, the carbonyl oxygen of the aldehyde or ketone substrate is partially protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The highly nucleophilic aminooxy group attacks the activated carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate. nih.gov

Dehydration : This intermediate is then dehydrated in an acid-catalyzed step to yield the final, stable oxime product. nih.gov

While the reaction is fastest at acidic pH, many biological applications require it to proceed at or near neutral pH (7.0-7.4). nih.gov Under these conditions, the reaction rate is significantly slower. To overcome this, nucleophilic catalysts such as aniline (B41778) can be employed. Aniline reacts with the carbonyl compound to form a protonated Schiff base intermediate, which is much more reactive towards the aminooxy nucleophile than the original carbonyl, thereby accelerating the rate of oxime formation significantly even at neutral pH. nih.govrsc.orgresearchgate.net

The stability of the resulting linkage is a critical consideration for any conjugation chemistry. The oxime bond is known to be significantly more stable than corresponding imine and hydrazone linkages, particularly under physiological conditions. nih.govmdpi.comnih.gov This enhanced stability is attributed to the electronic effect of the highly electronegative oxygen atom adjacent to the imine nitrogen. iris-biotech.denih.gov

Despite their high stability, oxime linkages are not completely inert. The formation reaction is reversible, meaning the oxime bond can be hydrolyzed back to its constituent aminooxy and carbonyl components. nih.gov The rate of this hydrolysis is dependent on several factors.

Interactive Table: Stability and Reversibility of Oxime Linkages

| Factor | Influence on Stability |

| pH | Hydrolysis is catalyzed by acid. nih.gov The linkage is highly stable at neutral or physiological pH but becomes more labile as the pH decreases. nih.govrsc.org |

| Linkage Structure | Oximes derived from ketones are generally more hydrolytically stable than those derived from aldehydes. nih.gov |

| Comparison | Oximes are significantly more stable toward hydrolysis than hydrazones and imines. iris-biotech.denih.govnih.gov Rate constants for oxime hydrolysis can be nearly 1000-fold lower than for isostructural hydrazones. nih.gov |

| Applications | The high stability is ideal for creating robust bioconjugates for labeling or tracking. mdpi.comnih.gov The potential for acid-catalyzed reversibility can be exploited for controlled-release applications. nih.govrsc.org |

This inherent stability under physiological conditions makes oxime ligation a reliable and widely used strategy for applications requiring durable linkages, such as the assembly of large proteins, surface modification, and the creation of targeted drug-delivery systems. iris-biotech.demdpi.comnih.gov

Strategies for Conversion to Stable Carbon-Nitrogen Linkages

The initial product of the reaction between the aminooxy group of t-Boc-aminooxy-PEG2-Propargyl and a carbonyl compound (an aldehyde or ketone) is an oxime (C=N-O-R). While oxime ligation is a robust method for forming covalent bonds under mild conditions, the resulting oxime linkage can be susceptible to hydrolysis, particularly under acidic conditions. For applications requiring long-term stability, converting the C=N double bond and the N-O single bond of the oxime into more stable carbon-nitrogen linkages is a crucial step. The primary strategies to achieve this stabilization are reduction of the oxime to an amine or rearrangement to an amide.

Reduction to Amines

One of the most common methods to form a stable C-N single bond from an oxime is through reduction to a primary amine. This transformation effectively converts the C=N-O group into a CH-NH group. Various reducing agents can accomplish this, ranging from catalytic hydrogenation to metal hydrides. niscpr.res.inderpharmachemica.com

Hydride Reducing Agents : Potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing oximes to primary amines. stackexchange.com However, the reactivity of LiAlH₄ can make it unsuitable for sensitive substrates. A milder and more selective alternative is sodium borohydride (B1222165) (NaBH₄), especially when its reducing power is enhanced by the addition of transition metal salts like copper(II) sulfate or nickel(II) chloride. niscpr.res.in The use of NaBH₄ with copper(II) sulfate has been shown to yield primary amines from oximes. niscpr.res.in Some commercial suppliers note that the oxime bond can be reduced to a more stable C-N linkage, implying this is a well-established strategy. axispharm.com

Catalytic Hydrogenation : This method is a sustainable alternative for reducing oximes and can lead to the formation of primary amines or intermediate hydroxylamines, depending on the reaction conditions. mdpi.com

Rearrangement to Amides

The Beckmann rearrangement offers another pathway to convert the oxime linkage into a highly stable amide bond. masterorganicchemistry.combyjus.comnumberanalytics.com This acid-catalyzed reaction involves the rearrangement of an oxime to a substituted amide. masterorganicchemistry.combyjus.comwikipedia.org The process typically starts with the protonation of the oxime's hydroxyl group, which makes it a good leaving group. masterorganicchemistry.comchemistrysteps.com This is followed by the migration of the group positioned anti-periplanar to the leaving group from the carbon to the nitrogen atom, which results in the formation of a nitrilium ion. masterorganicchemistry.comwikipedia.orgchemistrysteps.com Subsequent hydrolysis of this intermediate yields the final amide product. masterorganicchemistry.combyjus.com A variety of acidic catalysts can promote the rearrangement, including sulfuric acid, polyphosphoric acid, and tosyl chloride. wikipedia.org

| Strategy | Product | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|---|

| Reduction | Amine (CH-NH) | LiAlH₄; NaBH₄/CuSO₄; Catalytic Hydrogenation (H₂/Catalyst) | The C=N double bond and N-O single bond are reduced to form a stable C-N single bond. | niscpr.res.instackexchange.commdpi.com |

| Beckmann Rearrangement | Amide (C=O-NH) | Acids (H₂SO₄, PPA), Tosyl Chloride, Thionyl Chloride | An acid-catalyzed rearrangement of the oxime to form a stable amide linkage. | masterorganicchemistry.combyjus.comwikipedia.orgorganic-chemistry.org |

Advanced Applications of T Boc Aminooxy Peg2 Propargyl in Chemical Research

Bioconjugation Strategies for Molecular Probes and Functional Constructs

The distinct chemical functionalities of t-Boc-aminooxy-PEG2-propargyl make it a versatile reagent for a variety of bioconjugation strategies. taskcm.commyskinrecipes.comprecisepeg.coma3p-scientific.com The propargyl group facilitates "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent attachment to molecules containing an azide (B81097) group. a3p-scientific.commedchemexpress.comaxispharm.com The t-Boc-protected aminooxy group can be deprotected under acidic conditions to reveal a reactive aminooxy moiety. a3p-scientific.combroadpharm.com This group can then selectively react with aldehydes or ketones to form stable oxime linkages. taskcm.comaxispharm.com The PEG2 spacer enhances the aqueous solubility of the molecule and provides flexibility, which can be crucial for reducing steric hindrance during conjugation. myskinrecipes.comapnbiotech.com

Site-Specific Labeling of Biomolecules (e.g., Proteins, Peptides, Carbohydrates)

The dual reactivity of t-Boc-aminooxy-PEG2-propargyl is particularly advantageous for the site-specific labeling of biomolecules. This precise labeling is critical for studying the function and behavior of proteins and other biomolecules within complex biological systems. nih.gov

One common strategy involves the genetic incorporation of unnatural amino acids (UAAs) containing a ketone or aldehyde group into a target protein at a specific site. nih.gov Following deprotection of the t-Boc group, the aminooxy functionality of the linker can then selectively react with the incorporated ketone or aldehyde, forming a stable oxime bond. nih.gov This positions the propargyl group at a defined location on the protein surface. The propargyl group is then available for a subsequent click reaction with an azide-modified probe, such as a fluorescent dye or an affinity tag. nih.gov This two-step approach provides a high degree of control over the labeling process, ensuring that the probe is attached only at the desired position.

This methodology has been successfully applied to label various proteins for functional analysis and visualization in living cells. nih.gov For instance, researchers have used similar strategies to attach fluorescent probes to receptors on the cell surface, enabling the study of their trafficking and signaling pathways. nih.gov

Development of Fluorescent and Affinity Probes

The creation of fluorescent and affinity probes is a key application of bioconjugation. These probes are indispensable tools for detecting, visualizing, and isolating biomolecules of interest. t-Boc-aminooxy-PEG2-propargyl can be used to synthesize such probes by linking a reporter molecule (like a fluorophore or biotin) to a targeting moiety.

For example, a fluorescent dye containing an azide group can be attached to the propargyl end of t-Boc-aminooxy-PEG2-propargyl via a click reaction. After deprotection, the resulting aminooxy-functionalized fluorophore can then be conjugated to a biomolecule containing a ketone or aldehyde. This strategy allows for the creation of custom fluorescent probes for various applications, including fluorescence microscopy and flow cytometry.

Immobilization of Biomolecules onto Research Surfaces

The ability to immobilize biomolecules onto solid supports is fundamental to many modern biotechnological and diagnostic applications, such as microarrays and biosensors. t-Boc-aminooxy-PEG2-propargyl can facilitate the covalent attachment of biomolecules to appropriately functionalized surfaces.

A surface, such as a glass slide or a magnetic bead, can be modified to present either azide or aldehyde/ketone groups. If the surface is azide-functionalized, a biomolecule can first be conjugated to t-Boc-aminooxy-PEG2-propargyl through its aminooxy group (after deprotection). The resulting propargyl-tagged biomolecule can then be "clicked" onto the azide-functionalized surface. Conversely, if the surface has aldehyde or ketone groups, the biomolecule can be modified with the propargyl end of the linker, and the deprotected aminooxy group can then react with the surface to form a stable oxime linkage. This controlled immobilization is crucial for maintaining the biological activity of the immobilized molecule.

Engineering of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own protein degradation machinery to selectively eliminate target proteins. medchemexpress.com PROTACs consist of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. targetmol.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. medchemexpress.com t-Boc-aminooxy-PEG2-propargyl and similar PEG-containing molecules are frequently employed as linkers in the synthesis of PROTACs. medchemexpress.comglpbio.cnmedchemexpress.com

Role as a Linker in E3 Ligase and Target Protein Conjugation

In the context of PROTACs, the linker plays a critical role in connecting the target protein-binding ligand and the E3 ligase-recruiting ligand. axispharm.com The chemical properties of the linker, including its length, flexibility, and solubility, are crucial for the efficiency of the resulting PROTAC. precisepeg.com The t-Boc-aminooxy-PEG2-propargyl molecule provides a versatile scaffold for constructing these linkers. dcchemicals.com Its functional groups allow for the sequential or convergent attachment of the two different ligands.

Impact of Linker Length and Branching on PROTAC Efficiency in Research Models

Research has shown that the length and composition of the linker can have a significant impact on the efficacy of a PROTAC. sigmaaldrich.comexplorationpub.com An optimal linker length is required to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins. explorationpub.com Conversely, if the linker is too long, the two proteins may not be brought into close enough proximity for efficient ubiquitination. explorationpub.com

Studies have demonstrated that varying the number of PEG units in the linker can dramatically alter the degradation efficiency of a PROTAC. explorationpub.comnih.gov For example, in a study targeting the estrogen receptor (ER), PROTACs with different PEG linker lengths were synthesized and tested. The results showed a clear dependence of ER degradation on the linker length, with a 16-atom chain length being optimal in that particular system. nih.gov Interestingly, while the linker length significantly affected the degradation efficacy, it did not appear to influence the binding affinity of the PROTAC to the target protein itself. nih.gov

The branching of the linker can also be a critical design element. Branched linkers, such as N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl), offer the possibility of creating multi-arm PROTACs or for attaching additional functionalities. precisepeg.coma3p-scientific.combroadpharm.comaxispharm.comglpbio.cnanjiechem.com The specific geometry and flexibility of these branched linkers can influence the orientation of the bound proteins and the stability of the ternary complex. broadpharm.com

Table 1: Research Findings on the Impact of Linker Properties on PROTAC Efficiency

| Linker Property | Observed Impact in Research Models | Example/Finding | Citation |

|---|---|---|---|

| Length | Significantly affects the efficiency of target protein degradation. An optimal length is required for productive ternary complex formation. | In a study on estrogen receptor (ER)-targeting PROTACs, a linker with a 16-atom chain length showed the best degradation efficacy. | nih.gov |

| Composition | The chemical nature of the linker (e.g., PEG vs. alkyl chain) influences properties like solubility, cell permeability, and conformational flexibility. | PEG linkers generally improve the water solubility of PROTACs. | precisepeg.com |

| Flexibility | Linker flexibility, influenced by components like PEG units, can allow the PROTAC to adopt conformations favorable for ternary complex formation. | The gauche effect in PEG-like linkers can favor turns, potentially leading to more folded and cell-permeable conformations. | acs.org |

| Attachment Point | The position where the linker is attached to the ligands can affect the PROTAC's degradative ability. | Attaching the linker to the N-terminus of a pentapeptide ligand resulted in a PROTAC with superior degradative ability compared to C-terminal attachment. | nih.gov |

Design and Synthesis of Antibody-Drug Conjugates (ADCs) Linkers

Utilization as Non-Cleavable Linker Components in ADC Research

In ADC design, linkers are broadly classified as cleavable or non-cleavable. Non-cleavable linkers provide a stable, permanent connection between the drug and the antibody. This stability ensures that the cytotoxic payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity that could result from premature drug release. cd-bioparticles.net The chemical bonds formed by the reactive moieties of t-Boc-aminooxy-PEG2-Propargyl and its analogs, such as triazole and oxime linkages, are robust under physiological conditions, classifying it as a non-cleavable linker component. acs.orgmdpi.com This characteristic is essential for ADCs designed to release their payload only after the entire antibody-drug conjugate is internalized by the target cancer cell and degraded within the lysosome. The hydrophilic PEG spacer further enhances the properties of the resulting ADC by increasing aqueous solubility. acs.org

Strategies for Payload Attachment via Aminooxy and Propargyl Moieties

The orthogonal nature of the aminooxy and propargyl groups allows for directed and specific payload attachment strategies. Each group participates in a highly selective and efficient conjugation reaction, providing researchers with precise control over the synthesis of the ADC.

The two primary strategies are:

Click Chemistry via the Propargyl Group : The terminal propargyl (alkyne) group is a key functional handle for click chemistry. sigmaaldrich.com It reacts specifically with molecules containing an azide group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.orgmdpi.com This reaction is highly efficient and forms a stable triazole linkage, making it an ideal method for attaching an azide-modified cytotoxic payload to the linker. acs.org

Oxime Ligation via the Aminooxy Group : The t-Boc-aminooxy group provides a second, independent attachment point. The Boc protecting group can be removed under mild acidic conditions to reveal the reactive aminooxy moiety. broadpharm.com This deprotected group reacts with aldehydes or ketones on a payload molecule to form a stable oxime bond. nih.gov This ligation is highly specific and can be performed under biocompatible conditions. broadpharm.com

This dual reactivity allows for multiple synthetic routes. For instance, the linker can first be attached to an azide-bearing drug via click chemistry, followed by deprotection and reaction with an aldehyde-modified antibody. Conversely, the linker can be conjugated to an aldehyde-containing payload via oxime ligation before being "clicked" onto an azide-functionalized antibody.

| Functional Moiety | Reaction Partner | Reaction Type | Resulting Linkage | Key Features |

| Propargyl | Azide (-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Stable Triazole | High efficiency, bio-orthogonal, forms a very stable bond. acs.org |

| Aminooxy (-ONH₂) | Aldehyde (-CHO) or Ketone (C=O) | Oxime Ligation | Stable Oxime | Highly specific, can be performed under mild, biocompatible conditions. nih.govbroadpharm.com |

Influence on Drug-to-Antibody Ratio and Conjugate Stability in Research Contexts

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both potency and potential toxicity. dergipark.org.tr A low DAR may result in insufficient efficacy, while a high DAR can negatively affect pharmacokinetics, stability, and lead to toxicity issues. dergipark.org.tr The use of a well-defined bifunctional linker like t-Boc-aminooxy-PEG2-Propargyl allows for greater control over the conjugation process, thereby enabling more precise achievement of a target DAR. The specific and high-yielding nature of click chemistry and oxime ligation reactions helps to produce more homogeneous ADC species compared to less specific conjugation methods.

Functionalization of Polymeric Materials and Nanostructures for Research

The same chemical handles that make t-Boc-aminooxy-PEG2-Propargyl valuable in ADC research also render it a powerful tool for modifying and building complex polymeric materials and nanostructures. Its ability to participate in efficient and orthogonal coupling reactions is highly sought after in materials science for creating functional surfaces and advanced polymer architectures.

Surface Modification of Polymers for Biointerfaces

Creating functional biointerfaces—surfaces designed to interact with biological systems in a controlled way—is a major goal in biomaterials research. The t-Boc-aminooxy-PEG2-Propargyl linker can be used to precisely modify polymer surfaces to attach biomolecules. For example, a base polymer material can be synthesized or treated to have surface-exposed azide groups. The linker can then be covalently attached to this surface via its propargyl group using a CuAAC reaction. axispharm.com Following this surface immobilization, the Boc protecting group is removed, exposing the aminooxy terminus. This reactive group can then be used to specifically immobilize proteins, peptides, or other biomolecules that have been engineered to contain an aldehyde or ketone group, a process known as oxime ligation. broadpharm.com This strategy allows for the creation of surfaces with patterned or uniformly coated proteins for applications in diagnostics, cell culture, and medical implants. broadpharm.com The short PEG chain also helps to create a hydrophilic spacer that can reduce non-specific protein adsorption on the underlying material, a critical feature for many biointerface applications.

Construction of Dendrimers and Hyperbranched Polymers via Click Chemistry

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular structure and properties make them useful in areas like drug delivery and catalysis. Click chemistry, particularly the CuAAC reaction, has become a vital method for the synthesis of these complex structures due to its efficiency and selectivity.

The t-Boc-aminooxy-PEG2-Propargyl linker can serve as a building block in the iterative synthesis of dendrimers. For example, a multi-azide core molecule can be reacted with the propargyl end of the linker to form the first generation. After deprotection of the Boc groups, the newly exposed aminooxy termini can be reacted with a molecule that contains both a ketone and multiple azide groups. This adds the next layer of branching, and the process can be repeated to build successive generations of the dendrimer. The orthogonality of the reactions ensures that the step-wise growth is well-controlled, leading to monodisperse and well-defined dendritic structures. This synthetic strategy leverages the reliability of click chemistry to construct complex, highly functional polymeric architectures.

| Application Area | Role of t-Boc-aminooxy-PEG2-Propargyl | Key Chemical Reactions | Resulting Structure/Material |

| ADC Synthesis | Non-cleavable, bifunctional linker | CuAAC, Oxime Ligation | Stable Antibody-Drug Conjugate with controlled DAR dergipark.org.tr |

| Biointerface Creation | Surface modification agent | CuAAC for surface attachment, Oxime Ligation for biomolecule immobilization | Functionalized polymer surface with specific bio-activity broadpharm.com |

| Polymer Synthesis | Monomeric building block | Iterative CuAAC and Oxime Ligation | Dendrimers and Hyperbranched Polymers |

PEGylation of Nanoparticles for Research Applications

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy for improving their utility in research applications. chempep.commdpi.com PEGylation imparts a "stealth" characteristic to nanoparticles, enhancing their colloidal stability, reducing non-specific protein adsorption, and prolonging circulation times in biological systems. mdpi.comnih.gov The compound t-Boc-aminooxy-PEG2-Propargyl is an exemplary reagent for achieving controlled and site-specific PEGylation of nanoparticles. axispharm.com

The functional groups of t-Boc-aminooxy-PEG2-Propargyl allow for a dual approach to nanoparticle functionalization. The terminal propargyl group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. mdpi.commedchemexpress.com Nanoparticles functionalized with azide groups can be readily conjugated with t-Boc-aminooxy-PEG2-Propargyl. This covalent attachment forms a stable triazole linkage. a3p-scientific.com

Following PEGylation, the t-Boc protecting group on the aminooxy functionality can be removed under mild acidic conditions. axispharm.combroadpharm.com This exposes the reactive aminooxy group, which can then be used for the site-specific ligation of molecules containing aldehyde or ketone functionalities, such as modified proteins, peptides, or targeting ligands, through the formation of a stable oxime bond. researchgate.net This two-step conjugation strategy allows for the creation of multifunctional nanoparticles with precisely controlled surface chemistry. For instance, a nanoparticle can be first stabilized with the PEG linker and subsequently decorated with a targeting moiety to direct it to specific cells or tissues in a research model. nih.gov The PEG2 spacer itself contributes to enhanced solubility and reduced steric hindrance at the nanoparticle surface. myskinrecipes.com

| Functional Group | Chemical Structure | Conjugation Chemistry | Application in Nanoparticle Modification |

|---|---|---|---|

| Propargyl | -C≡CH | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent attachment of the PEG linker to azide-functionalized nanoparticle surfaces. medchemexpress.coma3p-scientific.com |

| t-Boc-aminooxy | -O-NH-Boc | Oxime Ligation (after deprotection) | Attachment of aldehyde or ketone-containing biomolecules for targeting or further functionalization. researchgate.netaxispharm.com |

| PEG2 Spacer | -(OCH₂CH₂)₂- | N/A (Spacer) | Enhances water solubility, biocompatibility, and provides spatial separation between the nanoparticle and attached molecules. chempep.commyskinrecipes.com |

Advanced Peptide and Protein Chemistry Applications

The specific and mild reaction conditions afforded by the functional groups of t-Boc-aminooxy-PEG2-Propargyl make it a valuable reagent in modern peptide and protein chemistry. It enables the creation of complex bioconjugates with enhanced properties for research purposes.

A significant challenge in the use of peptides and proteins in research is their potential for poor solubility and aggregation in aqueous buffers. PEGylation is a widely adopted strategy to overcome these limitations. chempep.comnih.gov The attachment of PEG chains increases the hydrodynamic radius of the protein or peptide and creates a hydrophilic shell, which can improve solubility and stability. nih.govjst.go.jp

t-Boc-aminooxy-PEG2-Propargyl facilitates the site-specific PEGylation of proteins and peptides. For instance, a protein can be engineered to contain a specific aldehyde or ketone group through the oxidation of an N-terminal serine residue or the incorporation of an unnatural amino acid. frontiersin.org The aminooxy group of the deprotected linker can then chemoselectively react at this site to form a stable oxime linkage, ensuring a homogeneously modified protein population. researchgate.netacs.org This site-specificity is crucial as random modification of protein functional groups, such as lysines, can lead to a loss of biological activity. mdpi.com

The enhanced solubility and biocompatibility conferred by the PEG linker are beneficial in various research models. rsc.org For example, PEGylated peptides often exhibit reduced clearance rates and decreased immunogenicity, which is advantageous for in vivo studies. jst.go.jp The PEG2 spacer in t-Boc-aminooxy-PEG2-Propargyl, while short, contributes to these properties on a local level and can be a component of larger, built-up PEG structures. nih.gov

| Research Finding | Key Technique | Significance | Reference |

|---|---|---|---|

| p-Phenylenediamine was shown to be a highly effective catalyst for oxime ligation at neutral pH. | Catalyzed Oxime Ligation | Enables efficient protein PEGylation under mild, physiological conditions, which is crucial for maintaining protein structure and function. | acs.org |

| Simultaneous dual labeling of a protein was achieved using both a click reaction and an oxime ligation. | Orthogonal Bioconjugation | Demonstrates the ability to create complex, multifunctional protein conjugates by using mutually compatible reaction chemistries. | researchgate.net |

| Site-selective PEGylation of an N-terminal serine residue was achieved through periodate (B1199274) oxidation followed by oxime ligation. | N-terminal Modification | Allows for the production of homogeneously PEGylated proteins that retain their biological activity. | frontiersin.org |

The dual functionality of t-Boc-aminooxy-PEG2-Propargyl is also leveraged in the synthesis and modification of peptides. The propargyl group serves as a versatile handle for "click" chemistry modifications, which are known for their high efficiency and orthogonality to standard peptide synthesis chemistries. bachem.comiris-biotech.de

In solid-phase peptide synthesis (SPPS), an amino acid bearing a propargyl group can be incorporated at a specific position in the peptide sequence. iris-biotech.de Alternatively, a peptide can be modified post-synthetically. The propargyl group of t-Boc-aminooxy-PEG2-Propargyl can be "clicked" onto a peptide that has been functionalized with an azide group. This allows for the attachment of the PEG-aminooxy moiety to a specific site on the peptide. bachem.com

Following this modification, the t-Boc group can be removed to unmask the aminooxy group. This newly available functional group can then be used for a second, orthogonal modification. For example, it can be reacted with an aldehyde-functionalized fluorescent dye for imaging studies or with another peptide segment to create more complex structures. researchgate.net This strategy of sequential, orthogonal reactions provides a powerful platform for the synthesis of well-defined, multifunctional peptide-based tools for chemical biology research. nih.gov

Analytical Methodologies for Characterization and Reaction Monitoring in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental tools for the structural verification of t-Boc-aminooxy-PEG2-Propargyl. They provide direct evidence of the covalent framework and the presence of key functional groups, confirming that the synthesis has yielded the correct molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of t-Boc-aminooxy-PEG2-Propargyl. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous verification of the compound's structure. nih.gov The analysis of a ¹H NMR spectrum reveals characteristic signals that correspond to each distinct part of the molecule. nih.gov

The protons of the tert-butyloxycarbonyl (t-Boc) protecting group typically appear as a sharp, intense singlet in the upfield region of the spectrum. The ethylene (B1197577) glycol (PEG2) linker protons present as a series of multiplets, while the propargyl group is identified by its unique terminal alkyne proton and the adjacent methylene (B1212753) protons. The presence and correct integration of these signals confirm the successful assembly of the linker.

Table 1: Representative ¹H NMR Chemical Shifts for t-Boc-aminooxy-PEG2-Propargyl

| Functional Group | Proton Environment | Representative Chemical Shift (δ) ppm |

|---|---|---|

| t-Boc | (CH₃)₃C- | ~1.45 (singlet, 9H) |

| PEG2 | -O-CH₂-CH₂-O- | ~3.60-3.80 (multiplets, 8H) |

| Propargyl | ≡C-H | ~2.45 (triplet, 1H) |

| Propargyl | -O-CH₂-C≡ | ~4.20 (doublet, 2H) |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of t-Boc-aminooxy-PEG2-Propargyl and to identify any potential impurities. chempep.com Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then separated based on their mass-to-charge ratio (m/z).

The expected molecular weight for t-Boc-aminooxy-PEG2-Propargyl (C₁₂H₂₁NO₅) is approximately 259.3 g/mol . myskinrecipes.com In a typical ESI-MS spectrum, the compound is often observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The detection of ions corresponding to these calculated masses provides strong evidence for the successful synthesis of the target compound. Furthermore, MS can reveal the presence of impurities, such as starting materials, side-products from the synthesis, or degradation products, allowing for a thorough assessment of the compound's purity.

Table 2: Expected Mass Spectrometry Data for t-Boc-aminooxy-PEG2-Propargyl

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₂₂NO₅⁺ | ~260.15 |

| [M+Na]⁺ | C₁₂H₂₁NNaO₅⁺ | ~282.13 |

Note: The observed m/z values can be used to confirm the elemental composition with high accuracy using high-resolution mass spectrometry.

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in t-Boc-aminooxy-PEG2-Propargyl by detecting the vibrations of its chemical bonds. chempep.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this linker, the IR spectrum would be expected to show a sharp absorption band corresponding to the terminal alkyne C-H stretch of the propargyl group. Other important signals include the C=O stretch of the carbamate (B1207046) in the t-Boc group, the N-H bend of the aminooxy moiety, and the strong C-O stretching vibrations characteristic of the polyethylene (B3416737) glycol backbone. The presence of these specific absorption bands confirms the integrity of the crucial reactive and protective groups within the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for t-Boc-aminooxy-PEG2-Propargyl

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Propargyl | ≡C-H stretch | ~3300-3250 |

| Propargyl | C≡C stretch | ~2150-2100 |

| Carbamate (t-Boc) | N-H bend | ~1520 |

| Carbamate (t-Boc) | C=O stretch | ~1700 |

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Profiling

Chromatographic Methods for Product Separation and Purification

Chromatographic techniques are essential for both the purification of t-Boc-aminooxy-PEG2-Propargyl after synthesis and for monitoring its subsequent conjugation reactions. These methods separate molecules based on their physicochemical properties, such as polarity, size, or charge.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of t-Boc-aminooxy-PEG2-Propargyl and for monitoring the progress of conjugation reactions. biopharminternational.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly well-suited for this purpose. researchgate.net

In a typical RP-HPLC analysis, the compound is injected onto a column with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) containing an additive such as trifluoroacetic acid (TFA). researchgate.net The purity of the linker is determined by the percentage of the total peak area that corresponds to the main product peak. A high-purity sample will show a single, sharp peak with minimal secondary peaks. rsc.org

During a conjugation reaction, HPLC can be used to monitor the consumption of the linker and the formation of the desired conjugate over time. This allows for the optimization of reaction conditions and the determination of reaction completion.

Once t-Boc-aminooxy-PEG2-Propargyl is conjugated to a larger biomolecule, such as a protein or antibody, Size Exclusion Chromatography (SEC) becomes a critical analytical tool. chromatographyonline.comsigmaaldrich.com SEC separates molecules based on their hydrodynamic radius, or size in solution. acs.org

The technique is used to confirm successful conjugation by observing a shift in retention time. The resulting conjugate, being larger than the unconjugated biomolecule, will elute earlier from the SEC column. chem-soc.si SEC is also highly effective for detecting and quantifying aggregates (high-molecular-weight species) or fragments that may have formed during the conjugation or purification process. chromatographyonline.com This makes it an indispensable method for ensuring the quality, stability, and consistency of the final bioconjugate product. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Quantitative Analysis of Reaction Efficiency and Conjugation Yields

The quantitative assessment of reaction efficiency and the final conjugation yield is critical for the successful application of t-Boc-aminooxy-PEG2-Propargyl in research. The dual reactivity of this linker necessitates distinct analytical approaches to quantify the outcomes of both the oxime ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The efficiency of these conjugation reactions is typically determined using a combination of chromatographic, electrophoretic, and spectrometric techniques.

Detailed research findings indicate that both conjugation pathways can achieve high efficiency, although the final yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Quantification of Oxime Ligation Efficiency

The formation of a stable oxime bond between the aminooxy group (after deprotection of the t-Boc group) and an aldehyde or ketone on a target molecule is frequently monitored and quantified using methods that can distinguish between the conjugated and unconjugated species.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a primary tool for monitoring the progress of the conjugation reaction. nih.gov By separating the starting materials from the product, the reaction yield can be calculated from the relative peak areas in the chromatogram. Analysis of peptide and protein conjugations often involves gradients of acetonitrile in water with trifluoroacetic acid. nih.gov

Gel Shift Assays (SDS-PAGE): For macromolecular substrates like proteins, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) provides a clear visual and quantifiable measure of conjugation. The increase in molecular weight upon conjugation with a PEG linker results in a noticeable retardation in gel migration (a "gel shift"). The conjugation efficiency can be calculated by densitometric analysis of the protein bands corresponding to the conjugated and unconjugated forms. researchgate.net For instance, a study involving the ligation of a 40 kDa aminooxy-PEG linker to aldehyde-tagged proteins reported conjugation efficiencies of 71.8% to 92.2%, as determined by the analysis of signal intensities on a Western Blot. researchgate.net

Mass Spectrometry (MS): MS is invaluable for confirming the identity of the final conjugate by verifying its molecular weight. nih.govfrontiersin.org While often used qualitatively for confirmation, quantitative MS techniques can also be employed to determine reaction yields.

Quantification of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficiency

The click reaction between the propargyl group of the linker and an azide-functionalized molecule is renowned for its high efficiency and specificity.

Chromatographic Methods (HPLC): As with oxime ligation, HPLC is a standard method for quantifying the yield of CuAAC reactions. It effectively separates the triazole product from the unreacted alkyne (the linker) and azide-containing molecule. Studies involving the synthesis of peptide-linker conjugates have used RP-HPLC for both purification and yield determination, with reported yields after purification ranging from 47% to 70%. acs.org In the synthesis of well-defined heterobifunctional linkers, CuAAC reactions have demonstrated yields as high as 98%. nih.gov

Spectroscopic and Spectrometric Methods (NMR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the triazole ring and to determine reaction yield by comparing the integration of product peaks to starting material peaks. nih.govacs.org Mass spectrometry is used to confirm the molecular weight of the resulting conjugate. nih.gov

The CuAAC reaction is noted for its robustness and high conversion rates, often producing the desired product in very high yields. nih.govacs.org

The following table summarizes research findings on the yields obtained for these two types of bioconjugation reactions using methodologies relevant to t-Boc-aminooxy-PEG2-Propargyl.

| Reaction Type | Substrates | Analytical Method for Yield Determination | Reported Yield/Efficiency | Reference |

|---|---|---|---|---|

| Oxime Ligation | Aldehyde-tagged protein + 40 kDa aminooxy-PEG linker | SDS-PAGE with Western Blot and Densitometry | 71.8% - 92.2% | researchgate.net |

| Oxime Ligation | General aldehyde/ketone + aminooxy reagent | Not specified | >80% | |

| Oxime Ligation | Aldehyde-functionalized peptide + aminooxy-PEG linker | General reference | Quantitative | nih.gov |

| CuAAC | Insulin-linker-azide + alkyne-functionalized peptide inhibitors | RP-HPLC (post-purification) | 47% - 70% | acs.org |

| CuAAC | Alkyne-terminated OEG + Azide-functionalized OEG | NMR, MS, HPLC (isolated yield) | 96% - 98% | nih.gov |

| CuAAC | Azidohomoalanine-containing Interferon β-1b + propargyl-activated PEG | Not specified | High Conversion | nih.gov |

Future Research Directions and Emerging Applications of T Boc Aminooxy Peg2 Propargyl

Development of Novel Chemoselective Ligation Technologies

The distinct reactive ends of t-Boc-aminooxy-PEG2-Propargyl are central to its utility in developing new chemoselective ligation strategies. The aminooxy group, after deprotection of the t-Boc group under mild acidic conditions, readily reacts with aldehydes and ketones to form stable oxime linkages. interchim.frbroadpharm.com This reaction is highly specific and can be performed in aqueous environments, making it ideal for bioconjugation. interchim.frresearchgate.net The propargyl group, on the other hand, is a key participant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netxinyanbm.com This reaction forms a stable triazole linkage with azide-containing molecules. a3p-scientific.com

The future of ligation technologies involving this linker lies in the development of orthogonal and sequential conjugation schemes. Researchers can leverage the distinct reactivity of the aminooxy and propargyl groups to assemble complex molecular architectures with precise control over the placement of different components. For instance, a biomolecule could first be modified with an aldehyde, which is then reacted with deprotected t-Boc-aminooxy-PEG2-Propargyl. The resulting conjugate, now bearing a terminal alkyne, can be further functionalized with an azide-containing molecule via CuAAC. This modular approach is being explored for the synthesis of multifunctional scaffolds for various applications, including cancer-targeting immune stimulators. frontiersin.org

Furthermore, research into new catalysts and reaction conditions for both oxime ligation and click chemistry will continue to expand the utility of this linker. For example, the development of more efficient and biocompatible copper catalysts or the use of strain-promoted azide-alkyne cycloaddition (SPAAC) could further enhance the versatility of the propargyl group for in vivo applications. researchgate.net Similarly, optimizing pH and exploring new nucleophilic catalysts for oxime bond formation can lead to faster and more efficient conjugations under biologically relevant conditions. researchgate.netacs.org

Exploration in Advanced Supramolecular Chemistry and Self-Assembly Systems

The amphiphilic nature of molecules derived from t-Boc-aminooxy-PEG2-Propargyl, once conjugated to other moieties, makes it a valuable building block for supramolecular chemistry and self-assembly. The hydrophilic PEG spacer enhances water solubility, a crucial property for biological applications, while the conjugated functionalities can introduce hydrophobic or other interactive domains. axispharm.comissuu.com This balance of hydrophilic and hydrophobic character can drive the self-assembly of these molecules into well-defined nanostructures, such as micelles, vesicles, or hydrogels. acs.orgreading.ac.uk

Future research will likely focus on designing and synthesizing novel conjugates with this linker to create complex, self-assembling systems with tailored properties. For example, by attaching specific peptides or other recognition motifs, researchers can direct the self-assembly process and create nanostructures with specific biological activities. acs.org The ability to form hydrogels is particularly interesting for applications in tissue engineering and drug delivery. mdpi.comrsc.org The linker can be used to crosslink polymers, forming hydrogel networks with tunable mechanical properties and degradation profiles. rsc.org The incorporation of the linker into such systems allows for post-fabrication modification via click chemistry, enabling the introduction of bioactive molecules or imaging agents. rsc.org

The table below summarizes the key functional groups of t-Boc-aminooxy-PEG2-Propargyl and their roles in driving self-assembly.

| Functional Group | Role in Supramolecular Chemistry and Self-Assembly |

| t-Boc-aminooxy | After deprotection, provides a site for conjugation to aldehydes or ketones, enabling the introduction of various molecular entities that can influence self-assembly. |

| PEG2 Spacer | The hydrophilic polyethylene (B3416737) glycol chain enhances water solubility and biocompatibility, which is crucial for self-assembly in aqueous environments. axispharm.com |

| Propargyl Group | Allows for post-assembly functionalization via click chemistry, enabling the attachment of targeting ligands, drugs, or imaging agents to the surface of self-assembled structures. mdpi.com |

Integration into Next-Generation Biosensing and Diagnostic Platform Research

The unique chemical handles of t-Boc-aminooxy-PEG2-Propargyl make it an ideal component for the construction of advanced biosensing and diagnostic platforms. The ability to orthogonally conjugate different molecules to a central scaffold is a significant advantage in this area. frontiersin.org For example, the aminooxy group can be used to attach a recognition element, such as an antibody or a nucleic acid aptamer, that specifically binds to a target analyte. The propargyl group can then be used to immobilize the entire construct onto a sensor surface, such as a gold-coated substrate or a nanoparticle, via click chemistry. nih.gov

This modular approach allows for the rapid and efficient development of customized biosensors for a wide range of targets. The PEG spacer plays a crucial role by extending the recognition element away from the sensor surface, which can improve accessibility and reduce non-specific binding, thereby enhancing the sensitivity and specificity of the assay. acs.org

Future research in this area will likely involve the development of multiplexed biosensing platforms where different sensors, each specific for a different analyte, are created using a library of recognition elements attached to the t-Boc-aminooxy-PEG2-Propargyl linker. Furthermore, the integration of this linker into microfluidic devices and other miniaturized diagnostic systems holds great promise for the development of point-of-care diagnostic tools.

Innovations in Responsive Biomaterial Design for Research Applications

The development of "smart" or responsive biomaterials that can change their properties in response to specific stimuli is a major focus of materials science research. t-Boc-aminooxy-PEG2-Propargyl can be a key component in the design of such materials. By incorporating this linker into a polymer backbone or hydrogel network, researchers can create materials that are amenable to post-fabrication modification. mdpi.comrsc.org

The propargyl group serves as a versatile handle for introducing functionalities that can impart responsiveness. For example, a temperature-responsive polymer could be clicked onto the material, or a pH-sensitive molecule could be attached. The oxime linkage formed from the aminooxy group can also be designed to be cleavable under specific conditions, allowing for the controlled release of encapsulated molecules. rsc.org

Future research will focus on creating sophisticated biomaterials with multiple responsive elements. For instance, a hydrogel could be designed to degrade in the presence of a specific enzyme and also release a therapeutic agent upon a change in pH. The versatility of the t-Boc-aminooxy-PEG2-Propargyl linker will be instrumental in building these complex, multi-functional systems for applications in drug delivery, tissue engineering, and regenerative medicine. nih.gov

Potential in High-Throughput Screening Library Generation for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. alitheagenomics.com The modular nature of t-Boc-aminooxy-PEG2-Propargyl makes it an excellent scaffold for the generation of diverse compound libraries for HTS. selvita.com

By starting with the central linker, a wide variety of molecules can be attached to either end using the orthogonal ligation chemistries. For example, a library of different small molecules could be attached to the aminooxy end, while a library of peptides or other biomolecules could be attached to the propargyl end. This combinatorial approach can quickly generate a large and diverse library of compounds for screening in various assays.

This strategy is particularly valuable for the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. medchemexpress.commedchemexpress.com The t-Boc-aminooxy-PEG2-Propargyl linker can be used to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com The ability to easily vary the components on either side of the linker is crucial for optimizing the activity of PROTACs. precisepeg.com

The table below illustrates a hypothetical library generation scheme using t-Boc-aminooxy-PEG2-Propargyl.

| Building Block Library A (for Aminooxy End) | Building Block Library B (for Propargyl End) | Resulting Compound Library |

| Aldehyde-Molecule 1 | Azide-Peptide 1 | Molecule 1-Linker-Peptide 1 |

| Aldehyde-Molecule 1 | Azide-Peptide 2 | Molecule 1-Linker-Peptide 2 |

| Aldehyde-Molecule 2 | Azide-Peptide 1 | Molecule 2-Linker-Peptide 1 |

| Aldehyde-Molecule 2 | Azide-Peptide 2 | Molecule 2-Linker-Peptide 2 |

| ...and so on | ...and so on | A diverse library of bifunctional molecules |

Future directions in this area will involve the automation of this library synthesis process, allowing for the creation of even larger and more diverse libraries for HTS campaigns. The data generated from screening these libraries will be invaluable for identifying new drug leads and for probing complex biological systems.

Q & A

Q. Q1. How does the t-Boc protecting group influence the reactivity of the aminooxy moiety in t-Boc-aminooxy-PEG2-Propargyl under mild acidic conditions?

Methodological Answer: The tert-butoxycarbonyl (t-Boc) group acts as a protective moiety for the aminooxy (-ONH2) functionality. Deprotection is typically achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM) (2–5% v/v, 30–60 min, RT) . Post-deprotection, the free aminooxy group reacts with aldehydes/ketones to form oxime bonds (pH 4.5–6.5, 2–24 h). Researchers must confirm deprotection efficiency via HPLC or LC-MS, as residual t-Boc can hinder subsequent bioconjugation.

Q. Q2. What experimental parameters optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the propargyl group in this compound?

Methodological Answer: CuAAC efficiency depends on:

- Stoichiometry: Propargyl:azide molar ratio (1:1 to 1:3) to maximize triazole formation.

- Catalyst system: CuSO4 (1–5 mM) with sodium ascorbate (2–10 mM) in aqueous/organic solvents (e.g., DMSO:H2O).

- Reaction time: 1–4 h at RT, monitored via TLC or MALDI-TOF .

Note: PEG2 spacer enhances solubility but may sterically hinder small-molecule azides; optimize solvent polarity (e.g., DMF for hydrophobic substrates).

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reaction yields between oxime ligation and CuAAC when using t-Boc-aminooxy-PEG2-Propargyl in multi-step conjugations?

Methodological Answer: Contradictions arise from competing reactions (e.g., premature deprotection or Cu²⁺ interference with oxime formation). To mitigate:

Sequential protection/deprotection: Perform CuAAC first (propargyl reaction), then deprotect t-Boc for oxime ligation.

Chelation control: Use EDTA (1–2 mM) to sequester residual Cu²⁺ post-CuAAC, preventing oxidation of the aminooxy group .

Analytical validation: Confirm intermediate products via ESI-MS or NMR (e.g., disappearance of propargyl proton at δ 2.5–3.0 ppm).